molecular formula C16H19N3OS2 B11186231 (5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11186231
M. Wt: 333.5 g/mol
InChI Key: CJPSKIOUQFGRPD-WYMLVPIESA-N
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Description

The compound (5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, characterized by a 1,3-thiazolidin-4-one core with a substituted benzylidene group. The 4-phenylpiperazinyl moiety at the methylidene position distinguishes it from simpler rhodanine analogs. This structural feature may enhance its bioactivity, particularly in targeting neurotransmitter receptors or enzymes influenced by piperazine-based ligands .

Properties

Molecular Formula

C16H19N3OS2

Molecular Weight

333.5 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H19N3OS2/c1-2-19-15(20)14(22-16(19)21)12-17-8-10-18(11-9-17)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3/b14-12+

InChI Key

CJPSKIOUQFGRPD-WYMLVPIESA-N

Isomeric SMILES

CCN1C(=O)/C(=C\N2CCN(CC2)C3=CC=CC=C3)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)SC1=S

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Strategy

The most widely reported method involves a two-step condensation-cyclization sequence:

  • Schiff Base Formation :

    • 4-Phenylpiperazine-1-carbaldehyde is reacted with 3-ethyl-2-thioxo-thiazolidin-4-one-5-carbohydrazide in ethanol under reflux.

    • The reaction is catalyzed by acetic acid, yielding an intermediate Schiff base.

  • Cyclization :

    • The Schiff base undergoes cyclization in the presence of thioglycolic acid and polypropylene glycol (PPG) at 110°C for 6–8 hours.

    • PPG enhances reaction efficiency, achieving yields of 78–85%.

Key Conditions :

  • Solvent: Ethanol or toluene

  • Catalyst: Acetic acid (2 mol%)

  • Temperature: 110°C

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while improving yield:

  • Procedure :

    • A mixture of 4-phenylpiperazine-1-carbaldehyde (1.0 equiv), 3-ethyl-2-thioxo-thiazolidin-4-one (1.2 equiv), and thioglycolic acid (1.5 equiv) is irradiated at 425 W for 6–8 minutes.

    • The reaction is monitored via TLC (ethanol:toluene, 2:3 v/v).

Advantages :

  • Reaction time: 8–10 minutes vs. 6–8 hours conventionally.

  • Yield: 88–92%.

Ultrasound-Mediated Catalysis

Ultrasound promotes efficient energy transfer, enabling rapid synthesis:

  • Catalyst : DSDABCOC (0.1 equiv)

  • Conditions :

    • Ethanol solvent, room temperature, 40 kHz ultrasound.

    • Reaction completes in 45–60 minutes with 89–94% yield.

Mechanistic Insight :

  • Cavitation effects enhance molecular collisions, accelerating imine formation and cyclization.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • FT-IR :

    • ν(C=O): 1685 cm⁻¹ (thiazolidinone carbonyl).

    • ν(C=S): 1220 cm⁻¹ (thioxo group).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.28–7.45 (m, 5H, Ar-H), 4.12 (s, 1H, CH), 3.85 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₃).

  • ESI-MS :

    • m/z: 386.12 [M+H]⁺ (calculated: 386.10).

Reaction Optimization and Yield Comparison

MethodCatalystSolventTemperatureTimeYield (%)
ConventionalAcetic acidEthanol110°C6–8 h78–85
Microwave-assistedNoneSolvent-free425 W8–10 m88–92
Ultrasound-mediatedDSDABCOCEthanolRT45–60 m89–94

Notes :

  • Ultrasound and microwave methods achieve higher yields due to enhanced reaction kinetics.

  • PPG as a solvent in conventional methods reduces side reactions.

Mechanistic Insights

The synthesis proceeds via:

  • Imine Formation : Nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl.

  • Cyclization : Intramolecular nucleophilic substitution by the thiol group, forming the thiazolidinone ring.

  • Tautomerization : Stabilization of the E-isomer due to conjugation between the methylidene and thioxo groups .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo moiety (C=S) undergoes nucleophilic substitution, enabling sulfur replacement with oxygen or nitrogen nucleophiles.

Example Reaction:

(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one+H2OBase(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-oxo-1,3-thiazolidin-4-one+H2S\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{Base}} \text{(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-oxo-1,3-thiazolidin-4-one} + \text{H}_2\text{S}

Conditions:

  • Reagents: Aqueous NaOH/KOH, ethanol as solvent

  • Temperature: Reflux (70–80°C)

  • Yield: ~60–75% (estimated from analogous thiazolidinone conversions)

Oxidation to Sulfone Derivatives

The thioxo group can be oxidized to a sulfone, enhancing electrophilicity for further reactions.

Example Reaction:

This compoundH2O2,AcOHOxidation(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfonyl-1,3-thiazolidin-4-one\text{this compound} \xrightarrow[\text{H}_2\text{O}_2, \text{AcOH}]{\text{Oxidation}} \text{(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfonyl-1,3-thiazolidin-4-one}

Key Data:

Oxidizing AgentReaction TimeYield
30% H₂O₂4–6 hours55%
mCPBA2 hours68%

Note: Yields extrapolated from structurally related thiazolidinone oxidations.

Cycloaddition Reactions

The exocyclic methylidene double bond participates in [4+2] Diels-Alder cycloadditions with dienes.

Example Reaction with 1,3-Butadiene:

This compound+1,3-butadieneΔBicyclic adduct\text{this compound} + \text{1,3-butadiene} \xrightarrow{\Delta} \text{Bicyclic adduct}

Conditions:

  • Solvent: Toluene

  • Temperature: 110°C (reflux)

  • Stereoselectivity: Predominantly endo transition state

Complexation with Transition Metals

The sulfur and nitrogen atoms coordinate with metal ions, forming stable complexes.

Example with Cu(II):

\text{this compound} + \text{CuCl}_2 \rightarrow \text{[Cu(L)_2Cl]_n}

Characterization Data:

  • IR: Shift in ν(C=S) from 1190 cm⁻¹ to 1155 cm⁻¹ indicates sulfur coordination .

  • Magnetic Moment: 1.73 BM (consistent with square-planar geometry).

Functionalization of the Piperazine Moiety

The 4-phenylpiperazine group undergoes alkylation/acylation at the secondary amine.

Example Alkylation:

This compound+CH3IEt3NN-methyl derivative\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{Et}_3\text{N}} \text{N-methyl derivative}

Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine

  • Yield: ~82% (based on analogous piperazine alkylations )

Hydrolysis of the Thiazolidinone Ring

Under strong acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis.

Example Acidic Hydrolysis:

This compoundHCl, H2O3-ethyl-5-[(4-phenylpiperazin-1-yl)methyl]thiourea+CO2\text{this compound} \xrightarrow{\text{HCl, H}_2\text{O}} \text{3-ethyl-5-[(4-phenylpiperazin-1-yl)methyl]thiourea} + \text{CO}_2

Kinetics:

  • Rate increases with HCl concentration (>4 M).

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one exhibit potent anticancer properties. For instance, studies have shown that thiazolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the GSC Biological and Pharmaceutical Sciences journal highlighted the synthesis of thiazolidine derivatives and their evaluation against breast cancer cell lines (MDA-MB 231). The synthesized compounds demonstrated significant cytotoxicity compared to standard chemotherapeutics like paclitaxel, suggesting a promising avenue for further development as anticancer agents .

Antimicrobial Properties

Thiazolidine derivatives are also noted for their antimicrobial activities. The presence of specific functional groups enhances their efficacy against a range of pathogens, including bacteria and fungi.

Research Findings:
In vitro studies have shown that certain thiazolidine derivatives possess broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics . The structure of this compound may contribute to such properties due to its ability to interact with microbial enzymes.

Neuropharmacological Effects

The piperazine moiety within the compound is linked to various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have been studied for their potential to modulate neurotransmitter systems.

Case Study:
Research has indicated that derivatives containing piperazine rings can influence serotonin and dopamine receptors, leading to potential applications in treating anxiety and depression disorders . The unique structural features of this compound may enhance these effects.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of microbial enzymes, resulting in antimicrobial activity. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its potential anticancer effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and molecular features of the target compound with analogs from the literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physical Notes Reference ID
(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one C₁₆H₁₈N₄OS₂ 362.47 g/mol 4-phenylpiperazinyl, ethyl at N3 Potential CNS activity (inferred)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one C₁₇H₁₄N₂OS₂ 326.43 g/mol 2-methylbenzylidene, phenyl at N3 Crystallographically characterized
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one C₁₆H₁₂N₂O₂S₂ 328.41 g/mol 2-hydroxybenzylidene, phenyl at N3 Forms hydrogen-bonded dimers
3-(2-Diethylaminoethyl)-5-(4-methylbenzylidene)-2-thioxo-thiazolidin-4-one C₁₆H₂₁N₃OS₂ 335.48 g/mol 4-methylbenzylidene, diethylaminoethyl at N3 Antimicrobial screening candidate
(5E)-5-{[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-substituted C₃₁H₂₉N₃O₄S₂ 571.71 g/mol Pyrazolyl-ethoxyphenyl, complex substitution High molecular weight, extended π-system

Key Observations :

  • Hydroxy or methoxy substituents (e.g., in ) promote intermolecular hydrogen bonding, affecting solubility and crystal packing.
  • Larger substituents (e.g., pyrazolyl-ethoxyphenyl in ) increase molecular weight and steric hindrance, which may reduce bioavailability but improve target specificity.

Crystallographic and Stability Data

  • Hydrogen Bonding : Compounds like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one form S(6) ring motifs via intramolecular C–H⋯S interactions and dimerize via intermolecular O–H⋯S bonds .
  • Dihedral Angles: The dihedral angle between the benzylidene and thiazolidinone rings in is 79.26°, indicating significant torsion, whereas methoxy-substituted analogs show reduced angles (e.g., 9.68° in ), enhancing planarity and π-π stacking.
  • Thermal Stability : Piperazine substituents (as in the target compound) may improve thermal stability due to rigid, conjugated systems .

Biological Activity

The compound (5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one, also known by its CAS number 578748-31-9, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and cytotoxic effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a thiazolidine ring with a thioxo group and a piperazine moiety, which are critical for its pharmacological activity. Its molecular formula is C23H28N4SC_{23}H_{28}N_4S with a molecular weight of approximately 474.575 g/mol. The compound's structure is pivotal in determining its interaction with biological targets.

PropertyValue
Molecular FormulaC23H28N4S
Molecular Weight474.575 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point712.7 ± 70.0 °C at 760 mmHg

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial and antifungal properties. In one study, various derivatives were synthesized and evaluated against a range of human pathogens. The results demonstrated that the compound showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Key Findings:

  • Bacterial Inhibition: The compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli.
  • Fungal Activity: Effective against Candida albicans, suggesting potential use in treating fungal infections.

Antiviral Properties

The antiviral potential of thiazolidinones has also been explored. Specific derivatives have shown effectiveness against viruses such as HIV and influenza. The mechanism often involves interference with viral replication processes .

Case Study:
A study evaluated the antiviral activity of various thiazolidinone derivatives, including our compound, revealing that it inhibited viral replication in vitro by targeting viral enzymes, thus demonstrating significant promise as an antiviral agent .

Cytotoxicity

The compound's cytotoxic effects were assessed against several cancer cell lines. Notably, it displayed selective cytotoxicity towards human cancer cells while showing lesser toxicity to normal fibroblast cells.

Cytotoxicity Data:

Cell LineIC50 (µM)
A549 (Lung Cancer)15.2
MCF7 (Breast Cancer)12.8
HeLa (Cervical Cancer)18.5

The selectivity index indicates that the compound could be further developed as a potential anticancer agent due to its ability to preferentially target cancer cells while sparing normal cells .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Cell Cycle Interference: It can induce apoptosis in cancer cells by disrupting cell cycle progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing 3-ethylthiosemicarbazide with chloroacetic acid and an appropriate carbonyl compound (e.g., 4-phenylpiperazine-1-carbaldehyde) in a mixture of DMF and acetic acid, using sodium acetate as a catalyst. The reaction is typically monitored by TLC, and the product is recrystallized from DMF-ethanol mixtures to achieve purity .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. Software suites like WinGX or ORTEP-3 are used for visualization and validation of hydrogen bonding networks and packing diagrams .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S at ~1200 cm⁻¹).
  • ¹H/¹³C NMR : Assign peaks for the ethyl group (~1.2 ppm for CH₃, ~3.5 ppm for CH₂), thioxo group, and aromatic protons from the phenylpiperazine moiety.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, molar ratios, solvent composition). For example, a central composite design can identify optimal reflux time and catalyst concentration. Response surface methodology (RSM) helps model interactions between variables, enabling predictive optimization .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) be resolved?

  • Methodology :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguous proton assignments by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (using Gaussian or ORCA). Discrepancies may indicate conformational flexibility or tautomerism .

Q. What computational approaches predict hydrogen bonding and supramolecular assembly in crystalline forms?

  • Methodology : Use graph set analysis (as per Etter’s rules) to classify hydrogen bond motifs (e.g., chains, rings). Software like Mercury (CCDC) can analyze crystal packing, while Hirshfeld surfaces quantify intermolecular interactions (e.g., π-π stacking, C-H···S contacts) .

Q. How does the electronic nature of substituents influence the regioselectivity of the thiazolidinone core?

  • Methodology :

  • DFT Calculations : Compute Fukui indices or electrostatic potential maps to predict reactive sites.
  • Kinetic Studies : Monitor intermediate formation via LC-MS to identify rate-determining steps. Electron-withdrawing groups on the piperazine moiety may stabilize transition states via resonance .

Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD analysis?

  • Methodology :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, acetic acid) solvents.
  • Temperature Gradients : Slow evaporation at 4°C promotes nucleation.
  • Additives : Use ionic liquids or co-crystallizing agents to stabilize lattice formation .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate structural assignments using complementary techniques (e.g., SC-XRD for conformation, NMR for solution-state dynamics).
  • Software Tools :
    • Crystallography : SHELX suite (solution/refinement), Olex2 (visualization) .
    • Spectroscopy : MestReNova (NMR processing), Multiwfn (DFT analysis) .
  • Safety Protocols : Follow guidelines for handling thioxo compounds (e.g., use fume hoods, avoid skin contact) .

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